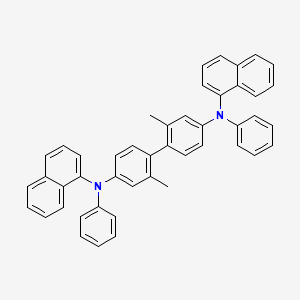

N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine

Description

Historical Development and Research Evolution

The discovery of α-NPD is inextricably linked to the broader evolution of organic electronics. In 1987, Ching Tang and Steven Van Slyke at Eastman Kodak Company demonstrated the first practical OLED device using tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emissive layer and a diamine derivative as the hole transport layer (HTL). While their initial HTL material differed from α-NPD, this breakthrough catalyzed research into aromatic amine-based compounds. By the early 1990s, α-NPD had been synthesized as part of efforts to optimize hole injection and transport in amorphous organic films. Its molecular design—featuring rigid naphthyl and phenyl groups with methyl substituents—addressed critical challenges in early OLEDs, including high operating voltages and poor charge balance.

The material gained prominence due to its compatibility with vacuum thermal evaporation, a cornerstone technique in small-molecule OLED fabrication. Studies in the 2000s, such as those analyzing its hole mobility using impedance spectroscopy, established α-NPD as a model system for understanding charge transport in disordered organic semiconductors.

Significance in Organic Semiconductor Technologies

α-NPD’s primary technological value lies in its balanced electronic and morphological properties:

- Hole Mobility : Steady-state and transient measurements reveal a hole mobility range of $$10^{-4}$$ to $$10^{-3}$$ cm²·V⁻¹·s⁻¹ under typical device operating conditions. This exceeds many polymeric HTLs while remaining compatible with solution-processing techniques in hybrid devices.

- Energy Level Alignment : With a highest occupied molecular orbital (HOMO) level of approximately -5.4 eV, α-NPD facilitates efficient hole injection from indium tin oxide (ITO) anodes (work function ~-4.7 eV) while blocking electrons at the HTL/emissive layer interface.

- Thermal Stability : The methyl substituents at the 2,2'-positions of the benzidine core inhibit crystallization, enabling stable amorphous films up to 150°C—critical for device longevity.

These properties have made α-NPD indispensable in multilayer OLED architectures, where it often serves as both HTL and electron-blocking layer. Recent advances in quantum dot LEDs (QLEDs) and perovskite photovoltaics have further expanded its applications.

Comparative Position Among Hole Transport Materials

To contextualize α-NPD’s performance, Table 1 compares its key parameters with representative HTLs:

α-NPD occupies a unique niche: while materials like TAPC exhibit higher mobility, they often require complex synthetic routes or lack thermal stability. Conversely, polymeric alternatives like poly-TPD offer solution processability but suffer from batch-to-batch variability. α-NPD’s combination of moderate mobility, amorphous morphology, and vacuum compatibility ensures its continued relevance in high-resolution displays.

Structural Research Significance in Electronic Applications

The molecular architecture of α-NPD—a benzidine core with naphthyl, phenyl, and methyl substituents—has been extensively studied to elucidate structure-property relationships:

- Steric Effects : The 2,2'-dimethyl groups introduce torsional strain, preventing π-π stacking and maintaining amorphous character. This was confirmed through X-ray diffraction studies showing no long-range order in vacuum-deposited films.

- Energetic Disorder : Gaussian disorder model (GDM) analyses reveal an energetic disorder parameter (σ) of ~90 meV for α-NPD, lower than many polymeric HTLs. This reduces trap-assisted recombination in devices.

- Layer Thickness Dependence : Impedance spectroscopy reveals that hole mobility in α-NPD increases from $$2.5 \times 10^{-4}$$ to $$6.7 \times 10^{-4}$$ cm²·V⁻¹·s⁻¹ as film thickness grows from 50 nm to 150 nm, attributed to reduced interfacial trapping.

Recent work has explored α-NPD derivatives with modified side chains to enhance mobility while retaining amorphousness. For example, replacing methyl with bulkier tert-butyl groups increased thermal stability but reduced mobility due to heightened steric hindrance.

Properties

IUPAC Name |

N-[3-methyl-4-[2-methyl-4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKMIYGRJGWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N,N’-Bis(naphthalen-1-yl)-N,n’-bis(phenyl)-2,2’-dimethylbenzidine, also known as VNPB, is the Hole Transport / Electron Blocking Layer (HTL / EBL) in organic electronics. This compound is a solution-processable material that is popularly used in organic electronics, such as OLEDs and perovskite solar cells.

Mode of Action

VNPB interacts with its targets by facilitating the transport of holes (positive charges) and blocking the transport of electrons (negative charges). This dual functionality is crucial for the operation of organic electronic devices. In OLED devices, the use of VNPB has been shown to significantly improve device efficiency.

Biochemical Pathways

It facilitates the transport of charges, which is a key process in the functioning of these devices.

Pharmacokinetics

Its solubility in various solvents such as thf, chloroform, and toluene is noteworthy. This property is important for the processability of the compound, which in turn affects its bioavailability in the context of electronic devices.

Result of Action

The use of VNPB in OLED devices has been shown to result in a significant improvement in device efficiency. Specifically, devices using VNPB achieved a maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB. Moreover, the device lifetime was extended by up to 74.8%.

Action Environment

The action of VNPB can be influenced by various environmental factors. For instance, the compound’s performance in OLED devices was found to be stable even at high temperatures. This suggests that VNPB has good thermal stability, which is a desirable property for materials used in electronic devices.

Biological Activity

N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine, commonly referred to as VNPB or α-NPD, is a compound primarily recognized for its applications in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). This article delves into the biological activity of VNPB, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

VNPB is characterized by its complex molecular structure, which facilitates its function in electronic applications. The compound has the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₃₆N₂ |

| Molecular Weight | 634.80 g/mol |

| Solubility | Soluble in THF, chloroform |

| Ionization Potential | 5.5 eV |

| HOMO | 5.4 eV |

| LUMO | 2.3 eV |

VNPB acts primarily as a hole transport material in OLEDs. Its mechanism involves the facilitation of positive charge (hole) transport while simultaneously blocking electron transport. This dual role is crucial for enhancing the efficiency of organic electronic devices.

Biochemical Pathways

The interaction of VNPB with charge carriers is essential for its function in electronic applications. It enhances the efficiency of charge transport processes, which are critical in the operation of OLEDs. Studies have shown that devices utilizing VNPB achieved a maximum current efficiency of 22.2 Cd/A , significantly higher than the 9.7 Cd/A observed in devices without VNPB.

Biological Evaluation

While VNPB is primarily studied for its electronic properties, there is emerging interest in its biological activity, particularly regarding its potential cytotoxic effects and interactions with cellular mechanisms.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of VNPB on various cell lines. The results indicate that VNPB exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy.

- Cell Line Tested : Various cancer cell lines including leukemia and solid tumors.

- IC50 Values : Preliminary assays indicate IC50 values in the low micromolar range, demonstrating significant inhibitory effects on cancer cell proliferation.

Case Studies

- OLED Efficiency Improvement : A study demonstrated that incorporating VNPB into OLED architectures resulted in improved device performance metrics, including increased luminance and reduced operational voltage .

- Cancer Cell Line Testing : In vitro studies showed that VNPB could inhibit the growth of specific cancer cell lines at concentrations that did not affect normal cells, indicating a selective mechanism .

Pharmacokinetics

VNPB's pharmacokinetic profile highlights its solubility in various organic solvents such as tetrahydrofuran (THF) and chloroform. This solubility is advantageous for its application in organic electronics but raises questions regarding its behavior in biological systems.

- Absorption : Rapid absorption in organic solvents.

- Distribution : Limited data on tissue distribution; further studies are required to understand its biodistribution.

- Metabolism : Not extensively studied; potential metabolites need to be characterized.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

α-NPD is primarily utilized as a hole transport material (HTM) in OLEDs. Its high hole mobility and suitable energy levels allow for efficient charge injection and transport, which are critical for the performance of OLED devices. The compound's ability to form stable films enhances its applicability in various OLED architectures.

Performance Metrics

- Efficiency : Devices incorporating α-NPD have shown improved efficiency in light emission due to better charge balance.

- Stability : The thermal and electrochemical stability of α-NPD contributes to the longevity of OLED devices.

Organic Photovoltaics (OPVs)

In OPVs, α-NPD serves as an electron-blocking layer, preventing the recombination of charge carriers and enhancing overall device efficiency. Its role as a HTM is crucial in the active layers of these solar cells.

Case Studies

- Efficiency Improvement : Research indicates that incorporating α-NPD into OPV structures can lead to significant improvements in power conversion efficiency (PCE), often exceeding 10% in optimized devices.

- Stability Analysis : Studies have shown that devices utilizing α-NPD maintain performance under prolonged illumination, making them suitable for commercial applications.

Other Applications

Beyond OLEDs and OPVs, α-NPD has potential uses in:

- Sensors : The compound's electronic properties can be harnessed for developing sensitive detection systems for various analytes.

- Photodetectors : Its ability to efficiently transport holes makes it a candidate for photodetector applications, where rapid response times are essential.

Comparison with Similar Compounds

Key Properties:

- Ionization Energy (IE): ~5.4 eV, aligning well with perovskite layers (e.g., methylammonium lead iodide, MAPbI₃) for efficient hole injection .

- Spin Diffusion Length: 62 nm at room temperature, enabling applications in spintronics .

- Charge Mobility: ~1.16 × 10⁻³ cm²/Vs under zero bias, suitable for thin-film devices .

Its applications span OLEDs (as HTM/electron-blocking layers), spin-polarized transport devices, and photodetectors due to its balanced charge transport and tunable optoelectronic characteristics .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound is compared to structurally analogous HTMs, including N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB), Schiff base derivatives, and spiro-linked HTMs.

Key Insight: The 2,2'-dimethyl groups in this compound reduce molecular aggregation and enhance thermal stability compared to NPB, while its IE aligns better with perovskite absorbers than spiro-TPD .

Charge Transport and Mobility

Charge transport metrics highlight its superiority in spintronics and OLEDs:

Key Insight: The compound’s spin diffusion length (62 nm) is unmatched among HTMs, enabling its use in spin-pumping devices . Its hole mobility is comparable to NPB but with enhanced stability under bias .

Optical and Spin Transport Properties

Optical properties vary significantly between derivatives:

Key Insight: While the compound lacks intrinsic fluorescence, its photoconductivity and spin transport properties make it ideal for hybrid opto-spintronic applications .

Application Performance in Devices

Performance in OLEDs and spin valves:

Key Insight: The compound outperforms NPB and spiro-TPD in OLED luminance and perovskite solar cell efficiency, while enabling novel spintronic functionalities .

Q & A

Q. What is the primary role of α-NPD in OLED devices, and how should its charge transport properties be experimentally characterized?

α-NPD is widely used as a hole-transport layer (HTL) in OLEDs due to its suitable HOMO/LUMO levels (~5.4 eV/2.4 eV), which facilitate efficient hole injection and electron blocking. Its charge transport properties can be characterized via:

- Time-of-flight (TOF) measurements to determine hole mobility.

- Ultraviolet photoelectron spectroscopy (UPS) to validate energy-level alignment at interfaces .

- Thermogravimetric analysis (TGA) to assess thermal stability (0.5% weight loss at 340°C) .

Key

| Property | Value | Method |

|---|---|---|

| Glass Transition (Tg) | 100°C | DSC |

| Absorption Peak (THF) | 307 nm | UV-Vis |

| PL Emission (THF) | 447 nm | Photoluminescence |

Q. What is the standard synthesis route for α-NPD, and how is purity ensured?

The most common synthesis involves Ullmann coupling of N-phenyl-α-naphthylamine with 4,4'-diiodobiphenyl under catalytic Cu conditions . Purity (>98%) is confirmed via:

Q. How does α-NPD enhance OLED efficiency compared to other HTLs like NPB?

α-NPD’s 2,2'-dimethylbenzidine backbone reduces molecular aggregation, improving film uniformity. Its higher triplet exciton diffusion coefficient (vs. TPBi or TPD) minimizes exciton quenching at interfaces . Device simulations using scattering matrix approaches show optimal emission when α-NPD is paired with Alq3 layers .

Advanced Research Questions

Q. How can triplet exciton diffusion coefficients in α-NPD be quantified, and what factors influence these values?

The single-layer method combines α-NPD with phosphorescent Ir-complex guests (e.g., Ir(ppy)₃) to measure triplet diffusion length (L_D) via photoluminescence quenching. Key findings:

- α-NPD exhibits L_D ≈ 40–60 nm at room temperature, outperforming phenyl-based HTLs due to naphthyl groups enhancing spin-orbit coupling .

| Material | Triplet Diffusion Coefficient (cm²/s) |

|---|---|

| α-NPD | 1.2 × 10⁻⁴ |

| NPB | 0.9 × 10⁻⁴ |

| TPBi | 0.3 × 10⁻⁴ |

Q. What methodologies optimize quantum dot (QD) film morphology on α-NPD substrates for hybrid optoelectronics?

Atomic force microscopy (AFM) reveals that parylene-coated PDMS templates enable uniform QD monolayer transfer onto α-NPD films. Critical parameters:

- Surface energy modification of PDMS to enhance QD wettability.

- AFM height profiling to quantify QD embedding depth (e.g., ~2–3 nm penetration into α-NPD) .

Q. How does molecular orientation in α-NPD films affect interfacial energy alignment?

Polarized UPS and variable-angle spectroscopic ellipsometry (VASE) show that vacuum-deposited α-NPD films adopt face-on orientations , lowering ionization energy (IE) by ~0.3 eV compared to random orientations. This alignment reduces hole-injection barriers in OLEDs .

Q. What are the implications of α-NPD’s spin diffusion length for spintronics applications?

Recent studies demonstrate room-temperature spin diffusion lengths of ~50 nm in α-NPD thin films, measured via non-local spin valve architectures . This property enables its use in organic spin valves and magnetoresistive memory devices .

Data Contradictions and Resolutions

-

Molecular Formula Discrepancy :

and report C₄₄H₃₂N₂ (MW 588.75), while cites C₄₆H₃₆N₂ (MW 616.79). This likely stems from nomenclature confusion (e.g., dimethylbenzidine vs. benzidine derivatives). Researchers should verify synthesis routes and characterize batches via mass spectrometry . -

Triplet Diffusion Variability :

Reported L_D values differ across studies due to guest molecule selection (e.g., Ir-complexes vs. Pt-complexes). Standardized guest-host systems are recommended for cross-study comparisons .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.